2-(1,1,2,2-tetrafluoroethoxy)benzoic Acid

Description

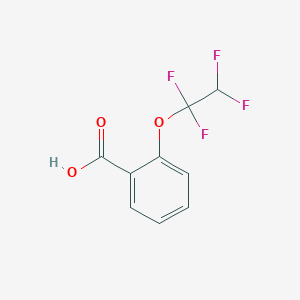

Structure

3D Structure

Properties

IUPAC Name |

2-(1,1,2,2-tetrafluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-4-2-1-3-5(6)7(14)15/h1-4,8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLLNTQHBPZMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380989 | |

| Record name | 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10008-97-6 | |

| Record name | 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-Perfluoroethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enigmatic Profile of 2-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid, a fluorinated derivative of benzoic acid, presents a curious case in the landscape of chemical compounds. While commercially available for research applications, detailed public information regarding its specific uses, biological activity, and mechanisms of action remains notably scarce. This technical guide aims to provide a comprehensive overview of the currently available information on this compound, contextualized within the broader landscape of benzoic acid derivatives, to offer insights for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 10008-97-6 |

| Molecular Formula | C₉H₆F₄O₃ |

| Molecular Weight | 238.14 g/mol |

| Appearance | Solid |

| Synonyms | Benzoic acid, 2-(1,1,2,2-tetrafluoroethoxy)- |

Table 1: Chemical and Physical Properties

Synthesis

A plausible synthetic workflow is outlined in the diagram below.

Figure 1: A conceptual workflow for the synthesis of this compound.

Potential Areas of Application

The utility of this compound is currently not well-documented. However, based on the known biological activities of other benzoic acid derivatives, several potential applications can be hypothesized.

1. Building Block in Chemical Synthesis: The presence of a carboxylic acid group and a fluorinated ether moiety makes this compound a potentially valuable building block for the synthesis of more complex molecules. The carboxylic acid can be readily converted into a variety of functional groups, such as esters, amides, and acid halides, enabling its incorporation into larger scaffolds. The tetrafluoroethoxy group can impart unique properties to the final molecule, including increased lipophilicity, metabolic stability, and altered electronic properties, which are often desirable in medicinal chemistry.

2. Pharmaceutical Research and Drug Discovery: Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of the tetrafluoroethoxy group could modulate these activities or introduce novel ones. It is plausible that this compound is utilized in high-throughput screening libraries by pharmaceutical companies and research institutions to identify novel hit compounds for various therapeutic targets.

The potential logical relationship for its use in drug discovery is depicted below.

Figure 2: Logical relationship for the potential use of the compound in drug discovery.

3. Research Chemical: The commercial availability of this compound from various chemical suppliers suggests its use as a research chemical.[2] This broad category implies its utility in a variety of laboratory settings for exploratory research, potentially as a reference standard, a starting material for synthesis, or for investigating fundamental chemical or biological processes.

Lack of Quantitative Data and Experimental Protocols

A comprehensive search of scientific literature and patent databases did not yield any specific quantitative data regarding the biological or chemical activity of this compound. There are no published IC₅₀ values, binding affinities, or other quantitative measures of its efficacy in any biological assay. Similarly, detailed experimental protocols for its use in any specific application are not publicly available.

Conclusion

This compound remains a compound with an undefined public profile of specific applications. While its chemical structure suggests potential as a versatile building block in organic synthesis and as a candidate for screening in drug discovery programs, the lack of published data prevents a detailed technical assessment of its uses. For researchers, scientists, and drug development professionals, this compound represents an unexplored area of chemical space. Its utility is likely confined to proprietary research and development or as a component of larger chemical screening libraries. Further investigation and publication of its properties and applications are necessary to fully understand the potential of this fluorinated benzoic acid derivative.

References

An In-depth Technical Guide to 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,1,2,2-tetrafluoroethoxy)benzoic acid is a fluorinated derivative of benzoic acid. While specific biological activities and mechanisms of action for this particular compound are not extensively documented in publicly available literature, the broader class of benzoic acid derivatives is of significant interest in medicinal chemistry. These derivatives have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The introduction of the tetrafluoroethoxy group can significantly alter the physicochemical properties of the parent benzoic acid molecule, potentially influencing its lipophilicity, metabolic stability, and target binding affinity. This guide provides a summary of the available chemical data for this compound and presents general experimental approaches and potential biological contexts based on related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.[]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [] |

| CAS Number | 10008-97-6 | [4][5] |

| Molecular Formula | C₉H₆F₄O₃ | [5] |

| Molecular Weight | 238.14 g/mol | [5] |

| Appearance | Solid | |

| Boiling Point | 276.6 °C at 760 mmHg (Predicted) | [] |

| Density | 1.446 g/cm³ (Predicted) | [] |

| InChI Key | SKLLNTQHBPZMDI-UHFFFAOYSA-N | [] |

| SMILES | OC(=O)c1ccccc1OC(F)(F)C(F)F |

Synthesis

Illustrative Experimental Protocol: Synthesis of 2-(2,2,2-trifluoroethoxy)benzoic acid[7]

This protocol is for a related compound and is provided for illustrative purposes.

Materials:

-

Ethyl 2-fluorobenzoate

-

2,2,2-trifluoroethanol

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF), dry

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Hydrochloric acid (HCl), 2 M

-

Diethyl ether (Et₂O)

-

Toluene

-

Thionyl chloride

-

2-amino-2-methylpropan-1-ol

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Synthesis of Ethyl 2-(2,2,2-trifluoroethoxy)benzoate:

-

Potassium tert-butoxide is added to a cooled (0 °C) solution of 2,2,2-trifluoroethanol in dry THF.

-

A solution of ethyl 2-fluorobenzoate in dry THF is then added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Further additions of 2,2,2-trifluoroethanol and potassium tert-butoxide may be necessary to drive the reaction to completion.

-

The reaction is worked up by partitioning between water and diethyl ether. The organic layers are combined, dried, and concentrated to yield ethyl 2-(2,2,2-trifluoroethoxy)benzoate.

-

-

Hydrolysis to 2-(2,2,2-trifluoroethoxy)benzoic acid:

-

A solution of sodium hydroxide in water is added to a solution of ethyl 2-(2,2,2-trifluoroethoxy)benzoate in 1,4-dioxane.

-

The mixture is heated under reflux for 2 hours.

-

After cooling, the mixture is concentrated, and the residue is dissolved in water and washed with diethyl ether.

-

The aqueous layer is acidified to pH 1 with 2 M HCl and extracted with diethyl ether.

-

The combined organic layers are dried and evaporated. The residue can be recrystallized to yield pure 2-(2,2,2-trifluoroethoxy)benzoic acid.

-

Potential Biological Activities and Mechanisms of Action

While no specific biological data for this compound has been found, the broader class of benzoic acid derivatives has been explored for various therapeutic properties.

General Biological Activities of Benzoic Acid Derivatives:

-

Anticancer Activity: Certain benzoic acid derivatives have shown cytotoxic effects against various cancer cell lines.[2] The proposed mechanisms can be diverse, including the induction of apoptosis and cell cycle arrest.

-

Anti-inflammatory Activity: Several derivatives exhibit anti-inflammatory properties, potentially through the modulation of key inflammatory pathways.[2]

-

Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as preservatives.[1] Their mechanism often involves the disruption of cellular processes in microorganisms.[1]

Due to the lack of specific studies on this compound, no signaling pathways can be definitively associated with its activity. A general workflow for screening the biological activity of a novel compound is presented below.

Caption: General experimental workflow for screening the biological activity of a novel compound.

Safety Information

Based on available safety data sheets, this compound is classified with the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long-lasting effects).

-

Precautionary Statements: P273 (Avoid release to the environment), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties. However, there is a notable lack of publicly available research on its specific biological activities and mechanisms of action. Based on the known activities of related benzoic acid derivatives, this compound may warrant investigation for its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The provided information serves as a foundational guide for researchers interested in exploring the therapeutic potential of this and similar fluorinated benzoic acid derivatives. Further experimental studies are necessary to elucidate its pharmacological profile and potential for drug development.

References

- 1. Metabolic profile of 2-(2-hydroxypropanamido) benzoic acid in rats by ultra high performance liquid chromatography combined with Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid (CAS 10008-97-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the publicly available information on 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. It is intended for informational purposes only and should not be used as a substitute for rigorous, peer-reviewed scientific literature and experimental validation.

Introduction

This compound, identified by the CAS number 10008-97-6, is a fluorinated aromatic carboxylic acid.[1] Its structure, featuring a benzoic acid core modified with a tetrafluoroethoxy group, suggests potential applications in medicinal chemistry and materials science, where fluorination is often employed to modulate physicochemical and biological properties. This guide synthesizes the available chemical data for this compound.

Chemical Structure and Properties

The chemical identity and fundamental properties of this compound are summarized below.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 10008-97-6 | [1] |

| Molecular Formula | C₉H₆F₄O₃ | [1] |

| Molecular Weight | 238.14 g/mol | [1] |

| SMILES | O=C(O)c1ccccc1OC(F)(F)C(F)F | [2] |

| InChI | 1S/C9H6F4O3/c10-8(11)9(12,13)16-6-4-2-1-3-5(6)7(14)15/h1-4,8H,(H,14,15) | [2] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, a general synthetic route can be proposed based on established methods for analogous fluorinated benzoic acids. A plausible approach involves the Williamson ether synthesis, reacting a salicylic acid derivative with a tetrafluoroethylating agent.

A patent for the preparation of similar (2,2,2-trifluoroethoxy)benzoic acids describes the reaction of a halobenzoic acid with 2,2,2-trifluoroethanol in the presence of a strong base and a copper catalyst.[3] This suggests a potential pathway for the synthesis of the title compound.

Caption: Proposed general synthetic pathway.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and patent databases did not yield any specific information regarding the biological activity or mechanism of action of this compound. While benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties, no such studies have been reported for this particular compound.[4] Therefore, no signaling pathways involving this molecule can be described at this time.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, or analysis of this compound are not available in published literature. Researchers interested in working with this compound would need to develop and validate their own protocols based on general organic chemistry principles and methods reported for structurally related compounds.

Conclusion

This compound is a fluorinated organic compound for which basic chemical information is available. However, there is a notable absence of published research on its synthesis, physicochemical properties, and biological activity. This presents an opportunity for further investigation into the potential applications of this molecule in various scientific fields, particularly in drug discovery and materials science, where the unique properties imparted by fluorine substitution are highly valued. The lack of existing data underscores the need for foundational research to characterize this compound and explore its potential.

References

The Multifaceted Biological Activities of Substituted Benzoic Acids: A Technical Guide for Researchers

Substituted benzoic acids, a prominent class of organic compounds, are of significant interest to the scientific community due to their wide array of biological activities. The versatility of the benzoic acid scaffold, which allows for diverse substitutions on the benzene ring, has led to the development of numerous derivatives with antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. This technical guide offers an in-depth exploration of these biological activities, complete with quantitative data, detailed experimental protocols, and visualizations of key biological processes to aid researchers, scientists, and drug development professionals in their endeavors.

Core Biological Activities and Quantitative Data

The biological efficacy of substituted benzoic acids is intricately linked to the nature and position of the substituents on the benzene ring. These modifications influence the compound's electronic properties, lipophilicity, and steric profile, thereby dictating its interaction with biological targets. The following sections summarize the key biological activities and present quantitative data for a range of substituted benzoic acid derivatives.

Antimicrobial Activity

Substituted benzoic acids are known to exhibit significant activity against a variety of microbial pathogens. Their mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nutrient uptake. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of antimicrobial potency.

Table 1: Antimicrobial Activity of Substituted Benzoic Acids

| Compound | Microorganism | MIC (mg/mL) | Reference |

| Benzoic acid | Escherichia coli O157 | 1 | [1] |

| 2-hydroxybenzoic acid | Escherichia coli O157 | 1 | [1] |

| 3-hydroxybenzoic acid | Escherichia coli O157 | >1 | [1] |

| 4-hydroxybenzoic acid | Escherichia coli O157 | >1 | [1] |

| 3,4-dihydroxybenzoic acid | Escherichia coli | 2.6 | [1] |

| 3,4,5-trihydroxybenzoic acid | Escherichia coli | 3.25 | [1] |

Antioxidant Activity

Many substituted benzoic acids demonstrate potent antioxidant properties by scavenging free radicals, which are implicated in a range of degenerative diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to assess antioxidant capacity, with the results often expressed as the half-maximal inhibitory concentration (IC50).

Table 2: Antioxidant Activity of Substituted Benzoic Acids (DPPH Assay)

| Compound | IC50 | Reference |

| Gallic acid | 9.46 µg/mL | [2] |

| Ascorbic acid (Standard) | 12.27 µg/mL | [2] |

| Butylated Hydroxy Toluene (BHT) (Standard) | 16.53 µg/mL | [2] |

Anti-inflammatory Activity

The anti-inflammatory potential of substituted benzoic acids has been extensively investigated. A common in vivo model for evaluating acute anti-inflammatory effects is the carrageenan-induced paw edema assay in rodents. The efficacy of a compound is typically measured as the percentage of edema inhibition. Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, which are mediated, in part, through the modulation of signaling pathways like NF-κB.[3]

Table 3: Anti-inflammatory Activity of a Benzoic Acid Derivative

| Compound | Dose | Edema Inhibition (%) | Time Point | Reference |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 25 mg/kg | 48.9 - 63.1 | 1 and 3 hours | [4] |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 125 mg/kg | 48.9 - 63.1 | 1 and 3 hours | [4] |

| Diclofenac (Standard) | - | Comparable to test compound | - | [4] |

Anticancer Activity

A significant number of substituted benzoic acid derivatives have been shown to possess cytotoxic activity against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound, with the IC50 value representing the concentration that inhibits 50% of cell growth.

Table 4: Anticancer Activity of Substituted Benzoic Acid Derivatives (MCF-7 Breast Cancer Cell Line)

| Compound/Derivative Class | IC50 (µM) | Reference |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | 17.84 | [5] |

| Quinazolinone derivatives | 100 | [5] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of substituted benzoic acids. The following sections provide methodologies for the key assays cited in this guide.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[6][7][8]

Materials:

-

Test compound (substituted benzoic acid)

-

Bacterial culture

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Test Compound: Dissolve the test compound in a suitable solvent to create a stock solution. Further dilute the stock solution in the growth medium to achieve a concentration that is twice the highest concentration to be tested.

-

Plate Setup: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Serial Dilutions: Add 100 µL of the 2x concentrated test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well containing the compound.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well (except for a sterility control well) with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[9][10][11]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test compound (substituted benzoic acid)

-

Positive control (e.g., Ascorbic acid)

-

96-well microtiter plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light. Dilute the stock solution to a working concentration that gives an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the same solvent used for the DPPH solution.

-

Reaction Mixture: In a 96-well plate or cuvette, mix a specific volume of the sample solution with the DPPH working solution. A typical ratio is 1:1.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.[12][13][14]

Materials:

-

Rodents (rats or mice)

-

Carrageenan solution (1% in sterile saline)

-

Test compound (substituted benzoic acid)

-

Positive control (e.g., Indomethacin)

-

Vehicle (for dissolving the test compound)

-

Pletysmometer or calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for a sufficient period before the experiment.

-

Compound Administration: Administer the test compound, positive control, or vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.

-

Baseline Measurement: Measure the initial volume of the hind paw of each animal using a plethysmometer or calipers.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation: The degree of edema is calculated as the difference between the paw volume at a specific time point and the baseline paw volume. The percentage of edema inhibition is calculated as follows: % Inhibition = [(Edema of control group - Edema of treated group) / Edema of control group] x 100

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (substituted benzoic acid)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of substituted benzoic acids is crucial for their rational design and development as therapeutic agents. This section provides visual representations of key signaling pathways and experimental workflows.

Signaling Pathways

Experimental Workflows

References

- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aspirin - Wikipedia [en.wikipedia.org]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. protocols.io [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. inotiv.com [inotiv.com]

- 15. researchhub.com [researchhub.com]

- 16. benchchem.com [benchchem.com]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. MTT assay protocol | Abcam [abcam.com]

The Tetrafluoroethoxy Moiety: An Emerging Player in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of physicochemical and biological properties. While the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups have been extensively studied and are present in numerous approved drugs, the homologous 1,1,2,2-tetrafluoroethoxy (-OCH2CF3) moiety is emerging as a valuable, albeit less explored, functional group with unique potential in drug design. This technical guide provides a comprehensive review of tetrafluoroethoxy compounds in medicinal chemistry, summarizing key synthetic methodologies, physicochemical properties, and biological applications, with a focus on providing actionable data and insights for researchers in the field.

Physicochemical Properties and Rationale for Use

The 1,1,2,2-tetrafluoroethoxy group imparts a unique combination of properties to a parent molecule. It is considered a structural mimic of the trifluoromethyl group and can enhance the lipophilicity of compounds, a critical factor for cell membrane permeability and overall pharmacokinetic profiles.[1] The introduction of the tetrafluoroethoxy group can also influence metabolic stability by blocking potential sites of oxidation.

Synthesis of Tetrafluoroethoxy-Containing Compounds

The synthesis of molecules containing the 1,1,2,2-tetrafluoroethoxy group can be achieved through several routes, often involving the reaction of an alcohol with a tetrafluoroethylene precursor or the use of building blocks already containing the desired moiety.

One common approach involves the addition of an alcohol to tetrafluoroethylene (TFE). For example, 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether can be synthesized by the reaction of 2,2,2-trifluoroethanol with tetrafluoroethylene in the presence of a base.[2]

A general synthetic workflow for the introduction of a tetrafluoroethoxy group can be visualized as follows:

Caption: General workflow for synthesizing tetrafluoroethoxy compounds.

Experimental Protocol: Synthesis of 1,2,2,2-Tetrafluoroethyl-2',2',2'-trifluoroethyl ether

A detailed experimental protocol for the synthesis of a 1,2,2,2-tetrafluoroethyl ether is provided in a patent, illustrating a practical application of this chemistry.[2]

Materials:

-

Fluoral-2,2,2-trifluoroethyl-semiacetal (1.5 moles)

-

N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine (1.8 moles)

-

Anhydrous di-n-butyl ether (400 ml)

-

Water

-

Sodium bicarbonate solution

-

Magnesium sulfate (MgSO4)

-

Phosphorus pentoxide (P2O5)

Procedure:

-

A solution of N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine in anhydrous di-n-butyl ether is prepared.

-

Fluoral-2,2,2-trifluoroethyl-semiacetal is added dropwise to the solution over 3 hours.

-

The reaction mixture is left to stand overnight at room temperature.

-

The product is washed with water and sodium bicarbonate solution.

-

The organic layer is dried with MgSO4 and P2O5.

-

The final product, 1,2,2,2-tetrafluoroethyl-2',2',2'-trifluoroethyl ether, is obtained by distillation.

This procedure resulted in a 78% yield of the desired product.[2]

Applications in Medicinal Chemistry: A Case Study of Sevoflurane

While specific examples of drugs containing the 1,1,2,2-tetrafluoroethoxy group are not widely reported in late-stage clinical trials, the closely related anesthetic agent, sevoflurane (1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane), provides a compelling case study for the utility of polyfluorinated ethers in medicine. Sevoflurane's structure, while not a perfect match, shares the core feature of a fluorinated ether linkage.

Pharmacokinetics of Sevoflurane

Sevoflurane exhibits pharmacokinetic properties that make it a widely used inhalational anesthetic. Its low blood/gas partition coefficient allows for rapid induction of and recovery from anesthesia.

| Parameter | Value | Reference |

| Blood/Gas Partition Coefficient | 0.63-0.69 | --INVALID-LINK-- |

| Metabolism | ~5% by CYP2E1 | --INVALID-LINK-- |

| Primary Metabolite | Hexafluoroisopropanol (HFIP) | --INVALID-LINK-- |

Mechanism of Action and Signaling Pathways

The anesthetic effects of sevoflurane are believed to be mediated through its interaction with multiple ion channels in the central nervous system. A simplified representation of its proposed mechanism is depicted below.

Caption: Simplified mechanism of action of sevoflurane.

Future Perspectives

The 1,1,2,2-tetrafluoroethoxy group represents an underutilized yet promising moiety in the medicinal chemist's toolbox. The synthetic methodologies for its introduction are accessible, and its physicochemical properties suggest potential advantages in modulating lipophilicity and metabolic stability. While the number of drugs containing this specific group in late-stage development is currently limited, the success of related polyfluorinated ethers like sevoflurane highlights the potential for this class of compounds. Further exploration of the structure-activity relationships of tetrafluoroethoxy-containing compounds is warranted and could lead to the discovery of novel therapeutics with improved pharmacological profiles. The continued development of synthetic methods for the efficient and selective introduction of this group will undoubtedly facilitate its broader application in drug discovery programs.

References

The Environmental Fate of Fluorinated Aromatic Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated aromatic carboxylic acids (FACAs) represent a class of persistent and emerging environmental contaminants. Their unique chemical properties, derived from the strong carbon-fluorine bond, lead to widespread distribution in the environment and potential for bioaccumulation and toxicity. This technical guide provides an in-depth overview of the environmental fate of FACAs, including their sources, transport, transformation pathways, and ecotoxicological effects. Detailed experimental protocols for their analysis and degradation assessment are provided, alongside a compilation of quantitative data to support risk assessment and further research. Signaling pathways associated with their toxicity are also illustrated to provide insight into their molecular mechanisms of action.

Introduction

Fluorinated aromatic carboxylic acids are a subgroup of per- and polyfluoroalkyl substances (PFAS) characterized by a benzene ring substituted with one or more fluorine atoms and a carboxylic acid group. These compounds and their precursors are utilized in various industrial and commercial applications, including pharmaceuticals and agrochemicals. Their release into the environment is a growing concern due to their persistence, potential for long-range transport, and adverse biological effects. This guide aims to provide a comprehensive resource for professionals involved in the research, development, and environmental stewardship of these compounds.

Sources and Environmental Transport

The presence of FACAs in the environment stems from both direct and indirect sources. Direct sources include industrial discharges from manufacturing facilities. Indirectly, they can be formed from the environmental degradation of larger, more complex fluorinated molecules such as certain pesticides and pharmaceuticals.[1]

Once in the environment, the transport of FACAs is governed by their physicochemical properties. While some perfluorinated compounds are known for their long-range atmospheric transport, the mobility of FACAs is largely dictated by their behavior in aqueous systems. Their carboxylic acid group imparts a degree of water solubility, facilitating their transport in surface water and groundwater. Some fluorinated benzoic acid derivatives have been shown to have transport properties similar to bromide, indicating their potential for significant movement in soil and groundwater.[2]

Environmental Transformation Pathways

The transformation of FACAs in the environment can occur through both biotic and abiotic processes. However, the carbon-fluorine bond is exceptionally strong, making these compounds generally resistant to degradation.

Biodegradation

The biodegradation of FACAs is highly dependent on the degree of fluorination and the specific isomeric structure. While highly fluorinated compounds are often recalcitrant, some microorganisms have demonstrated the ability to degrade less fluorinated FACAs. For instance, several bacterial strains, including those from the genera Alcaligenes, Pseudomonas, and Aureobacterium, can utilize 4-fluorobenzoate as a sole carbon and energy source.[3] The degradation pathways often involve initial dioxygenase-mediated ring cleavage.

A known metabolic pathway for 4-fluorobenzoate degradation involves its conversion to 4-fluorocatechol, which is then further metabolized.[3] An alternative pathway has also been proposed where 4-fluorobenzoate is converted to 4-hydroxybenzoate and then to 3,4-dihydroxybenzoate before ring cleavage.[3]

Photodegradation

Photodegradation is another potential transformation pathway for FACAs in the aquatic environment. The effectiveness of photodegradation depends on the wavelength of light and the presence of photocatalysts. For instance, perfluorinated carboxylic acids (PFCAs) show significant degradation under 185 nm vacuum ultraviolet (VUV) light, a process initiated by decarboxylation.[4] The resulting radical can then react with water to form shorter-chain PFCAs and fluoride ions.[4] The photodegradation of some FACAs can be enhanced by the presence of photocatalysts like zinc oxide (ZnO).[5]

Ecotoxicity and Molecular Mechanisms

FACAs can exert toxic effects on a range of organisms. The toxicity often varies with the length of the fluorinated alkyl chain and the specific compound. Transcriptomic analyses have revealed that exposure to some perfluorinated acids can lead to significant changes in gene expression related to lipid metabolism, endocrine function, and immune response in organisms like frogs and fish.[6][7]

For perfluorooctanoic acid (PFOA), a well-studied perfluorinated carboxylic acid, several molecular signaling pathways have been implicated in its toxicity. These include the activation of peroxisome proliferator-activated receptor alpha (PPARα) and impacts on the estrogen receptor ERα.[8] Transcriptomic studies in human cytotrophoblasts have shown that PFOA can alter the expression of genes involved in lipid metabolism and innate immune response.[9] Furthermore, exposure to PFOA has been shown to induce transcriptomic changes in the liver of mice, with many of the altered genes being dependent on PPARα.[8]

Quantitative Data Summary

The following tables summarize available quantitative data on the environmental concentrations, bioaccumulation factors, and toxicity of selected fluorinated aromatic and perfluorinated carboxylic acids.

Table 1: Environmental Concentrations of Selected Fluorinated Carboxylic Acids

| Compound | Matrix | Concentration Range | Location | Reference(s) |

| Trifluoroacetate (TFA) | Surface Water | 21.3 - 2790 ng/L | Northern California, USA | [10] |

| Perfluorooctanoic acid (PFOA) | Surface Water | 22.9 - 279.5 ng/L (ΣPFAS) | New Jersey, USA | [11] |

| Perfluorooctane sulfonate (PFOS) | Surface Water | 0.074 - 8,970,000 ng/L | United States | [8][12] |

| Perfluorononanoic acid (PFNA) | Sea Water | up to 18.76 ng/L | False Bay, South Africa | [5] |

| Various PFCAs | River Water | 2.28 - 221.75 ng/L (ΣPFAAs) | Pakistan | [13] |

| Various PFCAs | Sediment | 0.78 - 29.19 ng/g dw (ΣPFAAs) | Pakistan | [13] |

| ΣPFAS | Sediment | New Jersey, USA | [11] |

Table 2: Bioaccumulation Factors (BAFs) of Selected Fluorinated Carboxylic Acids

| Compound | Organism | Log BAF (L/kg) | Comments | Reference(s) |

| 6:2 Cl-PFESA | Carnivorous Fish | > 3.7 | Strong bioaccumulation potential | [14][15] |

| OBS | Carnivorous Fish | < 3.7 | Lower bioaccumulation potential | [14][15] |

| PFOS | Carnivorous Fish | 3.91 | High bioaccumulation risk | [16] |

| GenX | Carnivorous Fish | 4.14 | High bioaccumulation risk | [16] |

| C7-C10 PFCAs | Freshwater Fish | Varies | BAFs calculated from detectable concentrations in water and muscle tissue | [17] |

Table 3: Acute Toxicity of Selected Fluorinated Carboxylic Acids

| Compound | Organism | Endpoint | Value | Reference(s) |

| 3-(Trifluoromethyl)benzoic acid | - | Skin Irritation | Causes skin irritation | [18][19] |

| 3-(Trifluoromethyl)benzoic acid | - | Eye Irritation | Causes serious eye irritation | [18][19] |

| 4-(Trifluoromethyl)benzoic acid | - | Skin Irritation | Causes skin irritation | [20] |

| 4-(Trifluoromethyl)benzoic acid | - | Eye Irritation | Causes serious eye irritation | [20] |

| 4-Fluorobenzoic acid | - | Acute Oral Toxicity | Harmful if swallowed | [21] |

| 4-Fluorobenzoic acid | - | Eye Damage | Causes serious eye damage | [21] |

| 2-Amino-6-(trifluoromethyl)benzoic acid | - | Skin Irritation | Causes skin irritation | [11] |

| 2-Amino-6-(trifluoromethyl)benzoic acid | - | Eye Irritation | Causes serious eye irritation | [11] |

| 3-Fluorobenzoic acid | - | Skin Irritation | Causes skin irritation | [22] |

Experimental Protocols

This section provides an overview of key experimental methodologies for assessing the environmental fate of FACAs.

Biodegradation Assessment: OECD 301B (CO₂ Evolution Test)

This method determines the ready biodegradability of a chemical substance by aerobic microorganisms.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide produced is measured and compared to the theoretical maximum (ThCO₂), calculated from the chemical formula.[3][14][16]

-

Apparatus: Temperature-controlled incubator, CO₂-free air supply, a series of flasks for the test substance, a reference compound (e.g., sodium benzoate), and a toxicity control, and a system to trap and quantify CO₂ (e.g., using barium hydroxide or an infrared analyzer).[3]

-

Procedure:

-

Prepare a mineral medium and inoculate it with a pre-conditioned microbial inoculum.

-

Add the test substance to the flasks to achieve a concentration of 10-20 mg of dissolved organic carbon (DOC) per liter.[3][16]

-

Set up parallel flasks for a blank control (inoculum only), a reference control, and a toxicity control (test substance + reference substance).

-

Aerate the flasks with CO₂-free air at a controlled rate.[3]

-

Incubate for 28 days at a constant temperature (e.g., 22 ± 2°C).

-

Measure the CO₂ evolved at regular intervals.

-

-

Data Analysis: Calculate the percentage of biodegradation as the ratio of the cumulative CO₂ produced to the ThCO₂. A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test period.[16]

Photodegradation in Aqueous Solution

This protocol outlines a general procedure for evaluating the photodegradation of FACAs in water.

-

Principle: An aqueous solution of the FACA is irradiated with a light source of a specific wavelength, and the decrease in its concentration is monitored over time.

-

Apparatus: A photoreactor equipped with a specific lamp (e.g., UV or simulated solar light), quartz reaction vessels, a magnetic stirrer, and an analytical instrument to measure the concentration of the FACA (e.g., HPLC or LC-MS/MS).[23]

-

Procedure:

-

Prepare a stock solution of the FACA in ultrapure water.

-

Place a known volume of the solution in the quartz reaction vessel.

-

Place the vessel in the photoreactor and begin stirring.

-

Turn on the light source and start a timer.

-

Withdraw aliquots of the solution at specific time intervals.

-

Analyze the concentration of the FACA in each aliquot.

-

Run a dark control (the vessel is wrapped in aluminum foil) in parallel to account for any degradation not caused by light.

-

-

Data Analysis: Plot the concentration of the FACA versus time to determine the degradation kinetics. The half-life (t½) of the compound under the specific experimental conditions can be calculated from the rate constant.

Analysis by Solid-Phase Extraction (SPE) and LC-MS/MS

This is a common method for the extraction and quantification of FACAs from environmental water samples.[12][24]

-

Principle: The FACA is first extracted and concentrated from the water sample using a solid-phase extraction cartridge. The analyte is then eluted from the cartridge and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

-

Materials: SPE cartridges (e.g., weak anion exchange), methanol, ammonium hydroxide, formic acid, ultrapure water, LC-MS/MS system.

-

Procedure:

-

Sample Preparation: Filter the water sample to remove particulate matter. Adjust the pH if necessary.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol and then ultrapure water through it.

-

Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate. The FACAs will be retained on the sorbent.

-

Washing: Wash the cartridge with water to remove any unretained interfering compounds.

-

Elution: Elute the FACAs from the cartridge using a small volume of a suitable solvent, such as methanol with a small amount of ammonium hydroxide.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for separation and quantification.

-

-

Data Analysis: Use a calibration curve prepared from standards of known concentrations to quantify the FACA in the original sample. Isotope-labeled internal standards are often used to correct for matrix effects and variations in extraction efficiency.

Conclusion and Future Outlook

Fluorinated aromatic carboxylic acids are a diverse class of compounds with a complex environmental fate. Their persistence and potential for toxicity necessitate a thorough understanding of their behavior in the environment. This guide has provided a summary of the current knowledge on their sources, transport, transformation, and ecotoxicological effects. While significant progress has been made in analytical methodologies and understanding the degradation of some FACAs, substantial knowledge gaps remain, particularly concerning the environmental concentrations and toxicological profiles of many of these compounds. Further research is crucial to fully assess the environmental risks posed by FACAs and to develop effective strategies for their management and remediation. The use of advanced toxicogenomic and predictive modeling approaches, such as QSAR, will be instrumental in prioritizing compounds for further study and in elucidating their mechanisms of toxicity.[18][20]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biotecnologiebt.it [biotecnologiebt.it]

- 4. [Photodegradation of perfluorinated carboxylic acids by 185 nm VUV light] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Transcriptome-based analysis reveals the toxic effects of perfluorononanoic acid by affecting the development of the cardiovascular system and lipid metabolism in zebrafish [pubmed.ncbi.nlm.nih.gov]

- 8. cybrary.fomb.org [cybrary.fomb.org]

- 9. Perfluorooctanoic acid induces transcriptomic alterations in second trimester human cytotrophoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increases in Trifluoroacetate Concentrations in Surface Waters over Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 11. synquestlabs.com [synquestlabs.com]

- 12. Perfluorooctane Sulfonate in US Ambient Surface Waters: A Review of Occurrence in Aquatic Environments and Comparison to Global Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Bioaccumulation, tissue distribution, and maternal transfer of novel PFOS alternatives (6:2 Cl-PFESA and OBS) in wild freshwater fish from Poyang Lake, China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [Occurrence Characteristics, Bioaccumulation, and Ecological Risk of PFASs in Rivers Receiving Different Effluents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PFAS and Precursor Bioaccumulation in Freshwater Recreational Fish: Implications for Fish Advisories - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. aplng.com.au [aplng.com.au]

- 21. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. DSpace-CRIS [zora.uzh.ch]

- 24. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to the Discovery and History of Fluorinated Tracer Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine, particularly the positron-emitting isotope Fluorine-18 (¹⁸F), into tracer compounds has revolutionized the field of molecular imaging, primarily through Positron Emission Tomography (PET). This technical guide provides an in-depth exploration of the discovery and historical development of fluorinated tracers. It covers the foundational principles of PET, the unique advantages of ¹⁸F, the seminal development of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), and the subsequent evolution of sophisticated radiosynthesis techniques. This document details key experimental protocols, presents comparative quantitative data, and visualizes critical workflows and pathways to offer a comprehensive resource for professionals in research and drug development.

Introduction: The Synergy of Fluorine and PET

Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging modality that provides quantitative functional insights into in vivo biological and biochemical processes.[1] The technique relies on the administration of biologically active molecules labeled with a short-lived positron-emitting radionuclide.[1] Among the available radionuclides, Fluorine-18 has emerged as the most significant for PET imaging due to its near-ideal physical and nuclear characteristics.[2][3][4]

The journey of fluorinated tracers is a story of interdisciplinary innovation, combining breakthroughs in physics, chemistry, and medicine. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—enhance the metabolic stability and biological properties of molecules.[5] When labeled with ¹⁸F, these compounds become powerful probes for visualizing processes like glucose metabolism, cellular proliferation, and receptor density in living subjects. This guide traces the historical milestones, from the first hazardous attempts to isolate elemental fluorine to the automated, routine production of advanced ¹⁸F-labeled radiopharmaceuticals that are indispensable in modern medicine and research.

Foundational Milestones: From Fluorine's Discovery to PET's Inception

The history of fluorinated tracers begins long before their application in medicine. The mineral fluorspar (calcium fluoride) was described in the 16th century by Georgius Agricola for its use as a flux in smelting.[6] However, the elemental form of fluorine proved incredibly difficult and dangerous to isolate due to its extreme reactivity and the toxicity of its precursor, hydrogen fluoride. After numerous perilous attempts by chemists, elemental fluorine was finally isolated in 1886 by French chemist Henri Moissan.[7]

The conceptual and technological underpinnings of PET emerged in the mid-20th century. The key milestones include:

-

1932: Carl Anderson's discovery of the positron, the antimatter counterpart of the electron.

-

1950s: The first experiments demonstrating that the annihilation of a positron and an electron produces two collinear 511 keV gamma photons, which could be detected to localize the annihilation event. This laid the groundwork for medical imaging with positron-emitting radiotracers.[8][9]

-

1960s-1970s: The development of the first tomographic scanners and reconstruction algorithms by pioneers like David Kuhl, Michel Ter-Pogossian, and Michael Phelps, leading to the creation of the first PET scanners, dubbed PETT (Positron Emission Transaxial Tomograph).[9]

This convergence of fluorine chemistry and nuclear medicine set the stage for the development of the first and most crucial fluorinated tracer.

The Ideal Radionuclide: Properties of Fluorine-18

Fluorine-18 is considered the radionuclide of choice for PET for several compelling reasons.[4] Its physical properties offer a balance of a sufficiently long half-life for complex synthesis and imaging protocols, coupled with low positron energy that allows for high-resolution images.[10][11]

| Property | ¹⁸F | ¹¹C | ¹³N | ¹⁵O | ⁶⁸Ga |

| Half-life (t½) | 109.8 min | 20.4 min | 9.97 min | 2.04 min | 67.8 min |

| Decay Mode (%) | β+ (97%) | β+ (99.8%) | β+ (100%) | β+ (100%) | β+ (89%) |

| Max. Positron Energy (MeV) | 0.635 | 0.960 | 1.19 | 1.72 | 1.899 |

| Max. Range in Tissue (mm) | ~2.4 | ~4.1 | ~5.3 | ~8.0 | ~8.8 |

| Production Method | ¹⁸O(p,n)¹⁸F | ¹⁴N(p,α)¹¹C | ¹⁶O(p,α)¹³N | ¹⁴N(d,n)¹⁵O | ⁶⁸Ge/⁶⁸Ga Generator |

| Table 1: Comparison of Physical Properties of Common PET Radionuclides.[7][12][13] |

The 110-minute half-life of ¹⁸F is advantageous because it allows for:

-

Multi-step, complex chemical syntheses.

-

Transportation from a central cyclotron facility to satellite imaging centers.

-

Imaging protocols that can span several hours to study slower biological processes.[11]

The low positron energy results in a short travel distance in tissue before annihilation, which is a critical factor for achieving high spatial resolution in the final PET image.[2][10]

The Workhorse of PET: 2-Deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG)

The development of [¹⁸F]FDG was the single most important breakthrough that propelled PET from a research tool into a clinical powerhouse, particularly in oncology.

Discovery and Rationale

In the 1970s, researchers sought a way to image glucose metabolism, as many cancer cells exhibit significantly increased glycolysis compared to normal tissues (the "Warburg effect"). The glucose analog 2-deoxy-D-glucose (2DG) was known to be taken up by cells and phosphorylated by hexokinase, but could not be further metabolized, leading to its intracellular trapping.[14] A collaboration between the National Institutes of Health (NIH), Brookhaven National Laboratory (BNL), and the University of Pennsylvania led to the idea of labeling 2DG with a positron emitter. In 1976, the first synthesis of [¹⁸F]FDG was accomplished by Ido, Wolf, and colleagues at BNL.[14][15]

Mechanism of Action: The Metabolic Trap

The utility of [¹⁸F]FDG is based on its biochemical behavior, which mimics glucose in the initial steps of metabolism.

-

Uptake: [¹⁸F]FDG is transported into the cell via glucose transporters (GLUT), which are often overexpressed in malignant cells.[13]

-

Phosphorylation: Once inside the cell, it is phosphorylated by the enzyme hexokinase to produce [¹⁸F]FDG-6-phosphate.[13][14]

-

Trapping: Unlike glucose-6-phosphate, [¹⁸F]FDG-6-phosphate is not a substrate for the next enzyme in the glycolytic pathway, phosphoglucose isomerase. It is also a poor substrate for glucose-6-phosphatase, the enzyme that would dephosphorylate it. This results in the metabolic trapping and accumulation of the radiotracer within cells proportional to their rate of glucose uptake.[13][14]

Quantitative Data: [¹⁸F]FDG Uptake

The uptake of [¹⁸F]FDG is often quantified using the Standardized Uptake Value (SUV), a semi-quantitative measure. Below are typical mean SUV values for various normal tissues, which serve as a baseline for identifying pathological uptake.

| Organ / Tissue | Mean SUV (SUVmean) | Standard Deviation |

| Brain (Grey Matter) | 6.88 | 1.56 |

| Liver | 2.29 | 0.38 |

| Spleen | 1.77 | 0.36 |

| Kidney (Cortex) | 2.82 | 0.70 |

| Heart (Myocardium) | 4.09 | 3.51 |

| Skeletal Muscle | 0.69 | 0.17 |

| Lung | 0.65 | 0.14 |

| Bone Marrow | 1.45 | 0.28 |

| Table 2: Normal [¹⁸F]FDG Uptake Values (SUVmean) in Major Organs. Data adapted from a study of 126 patients.[16][[“]] Note: Myocardial uptake is highly variable depending on the patient's metabolic state (e.g., fasting vs. fed). |

The Evolution of ¹⁸F-Radiosynthesis

The methods to incorporate the ¹⁸F atom into a molecule have evolved significantly, moving from low-yield, complex procedures to highly efficient, automated processes.

Early Method: Electrophilic Fluorination

The first synthesis of [¹⁸F]FDG was achieved via electrophilic fluorination.[14] This method uses gaseous [¹⁸F]F₂, a highly reactive and non-selective reagent, which is bubbled through a solution of the precursor molecule (e.g., 3,4,6-tri-O-acetyl-D-glucal).[14]

-

Disadvantages:

-

Low Specific Activity: The production of [¹⁸F]F₂ requires the addition of a large amount of non-radioactive carrier ¹⁹F gas, resulting in a product with low specific activity (the ratio of radioactive to non-radioactive molecules).[2][4]

-

Low Radiochemical Yield: The theoretical maximum yield is only 50% because for every ¹⁸F atom, there is a ¹⁹F atom in the F₂ molecule.[2][4] Actual yields were often much lower.

-

Harsh Reaction Conditions: The high reactivity of [¹⁸F]F₂ is not suitable for complex, sensitive biomolecules.[18]

-

The Modern Standard: Nucleophilic Fluorination

The development of nucleophilic substitution methods in the 1980s was a major advance.[15] This approach utilizes the [¹⁸F]fluoride anion (¹⁸F⁻), which is produced in a cyclotron with very high specific activity ("no-carrier-added").[2]

The key challenge is that the ¹⁸F⁻ anion is heavily solvated by water from the cyclotron target, rendering it non-reactive. The breakthrough came with the use of phase-transfer catalysts, such as Kryptofix 2.2.2 (K222), in combination with a cation like potassium (K⁺). The K222 cryptand encapsulates the K⁺ ion, leaving a highly reactive, "naked" ¹⁸F⁻ anion that can efficiently displace a leaving group (e.g., triflate, tosylate, nosylate) on a precursor molecule.[14][15]

This protocol is a representative procedure for an automated synthesis module (e.g., GE TRACERlab).

-

[¹⁸F]Fluoride Trapping and Elution:

-

Aqueous [¹⁸F]fluoride (1-10 GBq) from the cyclotron target is passed through a quaternary ammonium (QMA) anion-exchange cartridge to trap the ¹⁸F⁻.

-

The [¹⁸O]H₂O is recovered for reuse.

-

The trapped ¹⁸F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (e.g., 15 mg) and potassium carbonate (e.g., 3 mg) in an acetonitrile/water mixture.[19]

-

-

Azeotropic Drying:

-

The solvent is evaporated under a stream of nitrogen or argon with gentle heating (e.g., 95°C).

-

Anhydrous acetonitrile (2 x 1 mL) is added and evaporated to remove residual water, yielding the reactive [K⁺⊂222]¹⁸F⁻ complex.[20]

-

-

Nucleophilic Substitution (Radiolabeling):

-

A solution of the precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose ("mannose triflate," e.g., 20-30 mg) in anhydrous acetonitrile (1.5 mL) is added to the reaction vessel.

-

The mixture is heated at a set temperature (e.g., 110-120°C) for a defined time (e.g., 5-10 minutes) to effect the substitution reaction.[14]

-

-

Hydrolysis (Deprotection):

-

Purification:

-

The reaction mixture is neutralized and passed through a series of solid-phase extraction (SPE) cartridges. A typical sequence includes:

-

An alumina cartridge to remove unreacted [¹⁸F]fluoride.

-

A C18 cartridge to remove the partially reacted, acetylated intermediate and other organic impurities.

-

-

The final aqueous solution containing purified [¹⁸F]FDG is collected.

-

-

Quality Control:

-

The final product is tested for radiochemical purity (typically >95%), pH, radionuclidic identity, and sterility before being formulated in sterile saline for injection.

-

Advanced Strategies: Labeling Sensitive Molecules

While direct nucleophilic substitution is highly effective for small, robust molecules, labeling more complex and sensitive biomolecules like peptides and proteins required new approaches.

This indirect, or multi-step, strategy involves first synthesizing a small, reactive ¹⁸F-labeled molecule (a prosthetic group or synthon), which is then conjugated to the larger biomolecule under mild conditions.[5] Common prosthetic groups include:

-

[¹⁸F]SFB (N-succinimidyl 4-[¹⁸F]fluorobenzoate): Reacts with primary amines (e.g., lysine residues) on proteins.

-

[¹⁸F]FBEM (N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide): Reacts with thiol groups (e.g., cysteine residues).

-

[¹⁸F]F-Py-TFP (6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester): An efficient agent for labeling amines.[21]

A significant recent innovation is the use of aluminum-[¹⁸F]fluoride complexation. In this method, a chelator like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is first conjugated to the peptide. The radiolabeling is then achieved in a simple, one-pot reaction by mixing aqueous ¹⁸F⁻ with AlCl₃ and the NOTA-conjugated peptide, followed by gentle heating.[22][23][24] This approach avoids harsh conditions and anhydrous solvents, making it ideal for sensitive biomolecules.[25]

This is a representative one-pot manual protocol.

-

Preparation of Reagents:

-

Prepare a stock solution of the NOTA-conjugated peptide (e.g., 1 mg/mL in water).

-

Prepare a stock solution of AlCl₃ (e.g., 2 mM in 0.1 M sodium acetate buffer, pH 4).

-

Obtain aqueous [¹⁸F]fluoride from the cyclotron.

-

-

Radiolabeling Reaction:

-

In a reaction vial, combine the following in order:

-

Sodium acetate buffer (e.g., 0.5 M, pH 4.1).[26]

-

A solution of the NOTA-peptide (e.g., 20 nmol).[26]

-

The AlCl₃ solution (e.g., 20 nmol, to achieve a 1:1 molar ratio with the peptide).[26]

-

Aqueous [¹⁸F]fluoride (e.g., 1-6 GBq).[26]

-

Ethanol (to a final concentration of ~65-80% v/v, which enhances yield).[23][26]

-

-

-

Purification:

-

After cooling, the reaction mixture is typically purified using solid-phase extraction (e.g., a C18 Sep-Pak cartridge) to remove unreacted [¹⁸F]AlF complexes and salts.

-

The trapped, labeled peptide is eluted with an ethanol/water mixture.

-

-

Formulation and Quality Control:

-

The solvent is removed, and the labeled peptide is reconstituted in sterile saline for injection.

-

Quality control is performed via radio-HPLC to determine radiochemical purity and specific activity.

-

| Labeling Method | Typical RCY (decay-corrected) | Synthesis Time | Specific Activity | Key Advantage | Key Disadvantage |

| Electrophilic ([¹⁸F]F₂) | < 10% | ~60 min | Low (< 0.5 Ci/µmol) | Historically significant | Low yield, low specific activity, harsh |

| Nucleophilic (Direct) | 30-70% | 40-60 min | High (10-20 Ci/µmol) | High yield & specific activity | Requires robust precursors, heat |

| Prosthetic Group | 10-40% (overall) | 60-120 min | High (5-15 Ci/µmol) | Mild conjugation conditions | Multi-step, longer synthesis time |

| Al¹⁸F-Chelation | 50-97% | 30-45 min | Very High (> 1000 Ci/mmol) | Fast, simple, aqueous, mild | Requires pre-conjugated chelator |

| Table 3: Comparison of Common ¹⁸F-Radiolabeling Strategies. Yields and times are highly variable depending on the specific molecule and automation system.[2][4][5][22][23][27][28] |

Beyond [¹⁸F]FDG: A Diversified Portfolio of Fluorinated Tracers

While [¹⁸F]FDG remains dominant, its lack of specificity (accumulating in inflammation and infection) spurred the development of tracers for other biological processes.

-

[¹⁸F]FLT (3'-deoxy-3'-[¹⁸F]fluorothymidine): A tracer for cellular proliferation. [¹⁸F]FLT is an analog of the DNA nucleoside thymidine. It is taken up by cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme upregulated during DNA synthesis. This traps the tracer in proliferating cells, providing a measure of cell division. Its synthesis is typically an automated nucleophilic procedure.[1][27]

-

[¹⁸F]NaF (Sodium Fluoride): One of the first FDA-approved PET tracers, [¹⁸F]NaF is used for bone imaging.[11] The fluoride ion is incorporated into the hydroxyapatite crystal matrix of bone at sites of high osteoblastic activity (bone formation). It provides higher sensitivity and superior image quality compared to the traditional Technetium-99m MDP bone scan.[29][30][31][32][33]

| Parameter | [¹⁸F]NaF PET/CT | ⁹⁹ᵐTc-MDP Scintigraphy/SPECT |

| Sensitivity (Patient-based) | 96-100% | 72-80% |

| Specificity (Patient-based) | 93-100% | 81-90% |

| Image Resolution | High (4-6 mm) | Lower (10-15 mm) |

| Uptake/Imaging Time | 60-90 min | 2-4 hours |

| Mechanism | Incorporation into hydroxyapatite | Chemisorption onto hydroxyapatite |

| Table 4: Comparison of [¹⁸F]NaF PET/CT and ⁹⁹ᵐTc-MDP Bone Scintigraphy for Detecting Skeletal Metastases.[29][30][31][32][33] |

-

[¹⁸F]FES (16α-[¹⁸F]fluoro-17β-estradiol): A tracer for imaging estrogen receptor (ER) expression, primarily used in breast cancer to predict response to endocrine therapy.

-

[¹⁸F]FET (O-(2-[¹⁸F]fluoroethyl)-L-tyrosine): An amino acid tracer used in neuro-oncology to delineate brain tumors, as it shows high uptake in tumor cells with low background signal in normal brain tissue, unlike [¹⁸F]FDG.[28]

Conclusion and Future Outlook

The history of fluorinated tracer compounds is a testament to the power of combining fundamental chemistry with medical needs. From the initial high-yield synthesis of [¹⁸F]FDG via nucleophilic substitution to the development of elegant, mild labeling techniques for sensitive proteins, the field has continuously evolved to provide more specific and powerful imaging agents. The ability to non-invasively and quantitatively measure diverse biological processes in vivo has had a profound impact on clinical oncology, neurology, and cardiology, as well as on pharmaceutical development.

The future of the field points towards even greater specificity and efficiency. Ongoing research focuses on:

-

Novel Labeling Methods: Developing even faster, more efficient, and more widely applicable ¹⁸F-labeling reactions, including late-stage fluorination of complex molecules.[6][34]

-

New Molecular Targets: Creating fluorinated tracers for novel targets in areas like immuno-oncology, neuroinflammation, and gene expression.

-

Theranostics: Combining ¹⁸F for PET imaging with therapeutic radionuclides to create pairs of agents for both diagnosing and treating disease.

The foundational discoveries and historical developments outlined in this guide have paved the way for these future innovations, ensuring that fluorinated tracers will remain at the forefront of molecular imaging and personalized medicine for years to come.

References

- 1. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openmedscience.com [openmedscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A rapid and simple one-step F-18 labeling of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. One-step 18F-labeling of peptides for positron emission tomography imaging using the SiFA methodology | Semantic Scholar [semanticscholar.org]

- 9. History of Positron Emission Tomography: 7 Milestones - Liv Hospital [int.livhospital.com]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. [Table], Table 1: PET Radionuclide Physical Properties [33] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Production of Radionuclides for PET | Radiology Key [radiologykey.com]

- 14. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. Normal values for 18F-FDG uptake in organs and tissues measured by dynamic whole body multiparametric FDG PET in 126 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. consensus.app [consensus.app]

- 18. grokipedia.com [grokipedia.com]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. One-step 18F-labeling of peptides for positron emission tomography imaging using the SiFA methodology | Springer Nature Experiments [experiments.springernature.com]

- 22. Improved 18F Labeling of Peptides with a Fluoride-Aluminum-Chelate Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Optimized labeling of NOTA-conjugated octreotide with F-18 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jnm.snmjournals.org [jnm.snmjournals.org]

- 25. Al18F-Labeling Of Heat-Sensitive Biomolecules for Positron Emission Tomography Imaging [thno.org]

- 26. mdpi.com [mdpi.com]

- 27. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PMC [pmc.ncbi.nlm.nih.gov]

- 28. e-century.us [e-century.us]

- 29. Comparative analysis of F18-NaF PET/CT and Tc99m-MDP nuclear bone scans for detecting osseous metastases. | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 30. 99mTc-MDP scintigraphy vs. 18F-NaF PET/CT for detection of skeletal metastases | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 31. Comparison of 18 F-NaF Imaging, 99m Tc-MDP Scintigraphy, and 18 F-FDG for Detecting Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 32. The Diagnostic Accuracy of 18 F-NaF PET/CT versus 99m Tc Bone Scintigraphy for Detection of Skeletal Metastases: A Systematic Review and Meta-Analysis | Swiss Journal of Radiology and Nuclear Medicine [sjoranm.com]

- 33. Comparison of the diagnostic value of 18F-NaF PET/CT and 99mTc-MDP SPECT for bone metastases: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. ansto.gov.au [ansto.gov.au]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid, a valuable intermediate in pharmaceutical and materials science research. The synthesis is based on the Williamson ether synthesis, a robust and well-established method for forming ethers. This protocol outlines a plausible and chemically sound procedure starting from readily available commercial reagents. While direct literature precedents for this specific transformation are scarce, the described methodology is analogous to established syntheses of similar fluoroalkoxy benzoic acids. The protocol includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, and necessary safety precautions. Additionally, a summary of expected data and a visual representation of the synthetic pathway are provided to guide researchers in the successful preparation of the target compound.

Introduction

Fluoroalkoxy-substituted benzoic acids are important building blocks in the development of novel pharmaceuticals and functional materials. The incorporation of the 1,1,2,2-tetrafluoroethoxy group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a key precursor for the synthesis of more complex molecules with potential applications in various fields of drug discovery. The following protocol details a reliable method for the preparation of this compound.

Data Summary

| Parameter | Expected Value | Notes |

| Yield | 60-80% | Dependent on reaction conditions and purification efficiency. |

| Melting Point | 95-105 °C | Estimated based on similar fluorinated benzoic acids. |

| Appearance | White to off-white solid | |

| Molecular Formula | C₉H₆F₄O₃ | |

| Molecular Weight | 238.14 g/mol | [1][2][3] |

| ¹H NMR (CDCl₃) | δ 7.9-8.1 (d, 1H), 7.5-7.7 (t, 1H), 7.1-7.3 (m, 2H), 5.9-6.5 (tt, 1H) | Predicted chemical shifts. |

| ¹⁹F NMR (CDCl₃) | δ -90 to -95 (t, 2F), -135 to -140 (d, 2F) | Predicted chemical shifts. |

| Purity (by HPLC) | >95% | Target purity after purification. |